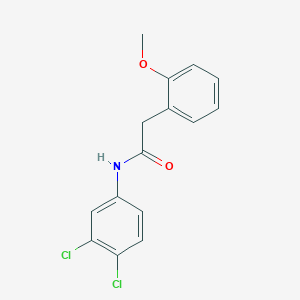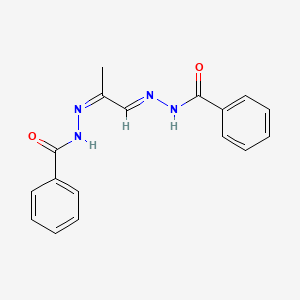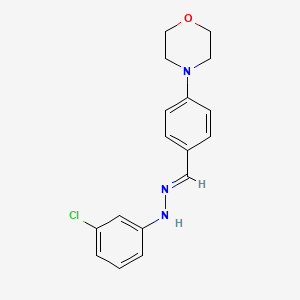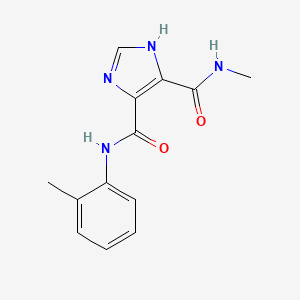
N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a pain reliever and anti-inflammatory medication. It is widely used in the field of medicine due to its effectiveness in treating a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. In
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and postoperative pain. In addition, N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which play a key role in the inflammatory response. By blocking the activity of COX, N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammation, pain, and fever, and the inhibition of platelet aggregation. It has also been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
Diclofenac has a number of advantages for lab experiments, including its well-established mechanism of action, its wide range of applications, and its relatively low toxicity. However, it also has some limitations, including its potential to interfere with other biochemical pathways, its potential to cause gastrointestinal side effects, and its limited solubility in water.
未来方向
There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, including the development of new formulations and delivery methods, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its neuroprotective effects. In addition, there is a need for further research on the potential side effects and interactions of this compound with other drugs and biochemical pathways.
Conclusion:
In conclusion, this compound is a widely used NSAID that has a well-established mechanism of action and a wide range of applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, and has shown promise in the treatment of a variety of conditions. However, further research is needed to fully understand its potential benefits and limitations, and to develop new formulations and delivery methods that may improve its efficacy and reduce its potential side effects.
合成方法
Diclofenac can be synthesized using a variety of methods, including the reaction of 2-chloroaniline with 2-methoxybenzoyl chloride in the presence of an acid catalyst, or the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride followed by the reaction with 3,4-dichloroaniline. The synthesis of N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide is a complex process that requires careful attention to detail and a high level of expertise.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-11-6-7-12(16)13(17)9-11/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOODXZYAADZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)
![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)

![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)


![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
